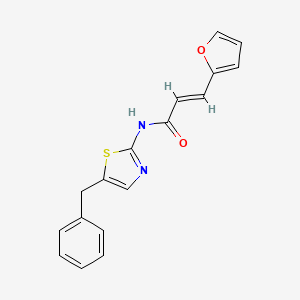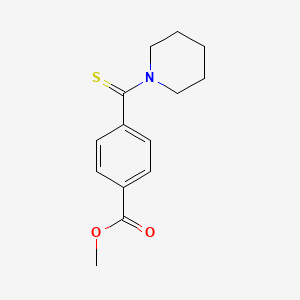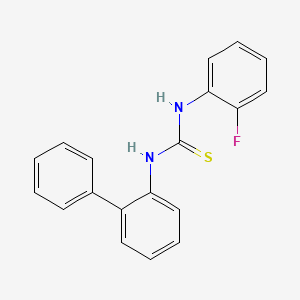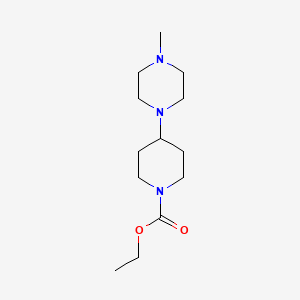
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention due to its potential therapeutic applications. BTA-1 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In animal models of inflammation, N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in lab experiments is its wide range of biological activities. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, which may be beneficial in studying various diseases. However, one limitation of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide. One area of interest is the potential use of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide and to determine its safety and efficacy in humans. Other future directions may include the development of more efficient synthesis methods and the exploration of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide's potential as a therapeutic agent in other diseases such as cancer and diabetes.
In conclusion, N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention due to its potential therapeutic applications. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Although the exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood, studies have suggested that it may exert its effects by reducing inflammation and oxidative stress. Further research is needed to determine the safety and efficacy of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide in humans and to explore its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-benzyl-2-aminothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-benzyl-2-aminothiazole with 2-furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and colitis. N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-3-(2-furyl)acrylamide has been shown to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Propiedades
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(9-8-14-7-4-10-21-14)19-17-18-12-15(22-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAUHSCFJSIJS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)




![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)

![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)


![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)